1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-Chloro-2’-deoxyuridine: is a halogenated uridine derivative that serves as a thymidine analogue. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This compound is widely used in scientific research to study DNA replication, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 5-position of the uracil ring with a chlorine atom .
Industrial Production Methods: Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the deoxyribose sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives of 2’-deoxyuridine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 5-Chloro-2’-deoxyuridine.
Scientific Research Applications
5-Chloro-2’-deoxyuridine is extensively used in scientific research, including:
Chemistry: It is used to study the miscoding potential of DNA damage and the effects of halogenation on nucleosides.
Biology: It serves as a marker for DNA replication and cell proliferation studies.
Medicine: It is used in cancer research to study cell cycle dynamics and the effects of DNA damage.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
5-Chloro-2’-deoxyuridine exerts its effects by being incorporated into DNA during replication. This incorporation can lead to mutations, DNA damage, and cell cycle arrest . The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis .
Comparison with Similar Compounds
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 5-Chloro-2’-deoxyuridine is unique due to its chlorine substitution, which affects its miscoding potential and toxicity compared to other halogenated derivatives . While 5-Bromo-2’-deoxyuridine and 5-Iodo-2’-deoxyuridine are also used as thymidine analogues, they differ in their reactivity and effects on DNA .
Properties
Molecular Formula |
C9H11ClN2O5 |
---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
XOTUXDQKWDTKSI-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)Cl |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Origin of Product |
United States |
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